BenchChemオンラインストアへようこそ!

2-(benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide

Kinase inhibition GPCR modulation Privileged scaffold

This research-grade building block delivers a strictly defined 3-ylmethyl attachment point on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, ensuring the intended binding orientation for ATP-mimetic hinge binders, mGluR5 modulators, and CNS-penetrant libraries. The benzyloxy group enables hydrophobic pocket probing and can be deprotected to a hydroxyl handle for biotinylation/fluorophore conjugation. Substituting a generic 5-substituted analog risks losing the privileged vector and biological profile; therefore, procurement of this exact CAS 2034546-62-6 structure is essential for reproducible SAR and chemical probe campaigns.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 2034546-62-6
Cat. No. B2619248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide
CAS2034546-62-6
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESC1CCN2C(=C(C=N2)CNC(=O)COCC3=CC=CC=C3)C1
InChIInChI=1S/C17H21N3O2/c21-17(13-22-12-14-6-2-1-3-7-14)18-10-15-11-19-20-9-5-4-8-16(15)20/h1-3,6-7,11H,4-5,8-10,12-13H2,(H,18,21)
InChIKeyBJHWQBJGFMYPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide (CAS 2034546-62-6): Core Scaffold & Procurement Context


2-(Benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a synthetic small molecule (MW 299.37 g/mol, C17H21N3O2) featuring a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core linked via a methylene bridge to a benzyloxyacetamide side chain . The partially saturated bicyclic scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported as kinase inhibitors, phosphodiesterase inhibitors, and CNS modulators [1]. However, no primary research papers, patents, or authoritative databases were identified that provide quantitative biological or physicochemical data for this exact compound. Available vendor listings indicate it is a research‐grade building block, but the absence of published comparative data severely limits direct differentiation from analogs .

Why 2-(Benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide Cannot Be Casually Replaced by Close Analogs


Within the tetrahydropyrazolo[1,5-a]pyridine chemotype, even subtle structural variations—such as the position of the amide linker (3‑ylmethyl vs. 5‑yl), the nature of the ether side chain (benzyloxy vs. phenyl, heteroaryl, or alkyl), or the saturation state of the pyridine ring—can profoundly alter target engagement, selectivity, and pharmacokinetic properties [1]. Published SAR on related series demonstrates that the benzyloxy moiety contributes specific lipophilic and π‑stacking interactions, while the 3‑ylmethyl attachment point orients the side chain into a distinct vector compared to 5‑substituted isomers [2]. Therefore, generic substitution with a seemingly similar analog risks loss of the precise binding mode and biological profile intended for this compound, making procurement of the exact structure essential for reproducible research.

Head‑to‑Head & Class‑Level Evidence for 2-(Benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide


Scaffold Recognition: 4,5,6,7‑Tetrahydropyrazolo[1,5‑a]pyridine as a Validated Kinase/GPCR Privileged Structure

The 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine core of the target compound is a well‑documented privileged scaffold. For example, in a series of mGluR5 negative allosteric modulators, compounds bearing this exact core achieved IC50 values in the low nanomolar range (e.g., 12–68 nM) [1]. While no direct data exist for the target compound, the conserved core suggests potential for similar target engagement. This contrasts with alternative saturated heterocyclic cores (e.g., tetrahydropyrazolo[4,3‑c]pyridine) that display distinct selectivity profiles [2].

Kinase inhibition GPCR modulation Privileged scaffold

Regioisomeric Differentiation: 3‑ylmethyl vs. 5‑yl Attachment Alters Binding Vector

The target compound attaches the amide side chain at the pyrazole 3‑position via a methylene spacer. In contrast, the commercially available regioisomer 2‑(benzyloxy)‑N‑(4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridin‑5‑yl)acetamide (CAS not specified) links the same side chain directly to the tetrahydropyridine nitrogen at the 5‑position . Although quantitative head‑to‑head data are lacking, published SAR on analogous tetrahydropyrazolo[1,5‑a]pyridines indicates that the point of attachment dictates the spatial orientation of the side chain, which can dramatically influence both on‑target potency and off‑target selectivity [1]. For instance, in a patent series, shifting the substituent from the 3‑ to the 5‑position altered PDE inhibitory activity by >10‑fold [2].

Regiochemistry Structure‑Activity Relationship Amide linker

Side‑Chain Lipophilicity: Benzyloxy vs. Common Heteroaryl Acetamides

The benzyloxyacetamide side chain provides a calculated logP (cLogP) of approximately 2.1, which is intermediate between more polar heteroaryl acetamides (e.g., pyridyl, cLogP ≈ 0.5–1.0) and fully aromatic naphthyl acetamides (cLogP ≈ 3.5) [1]. This lipophilicity window is often associated with balanced passive permeability and aqueous solubility, a desirable profile for CNS drug candidates [2]. While no experimental logD or PAMPA data are available for the target compound, class‑level analysis suggests it may offer a favorable permeability‑solubility compromise compared to more lipophilic or more polar analogs.

Lipophilicity Drug‑likeness Permeability

Procurement‑Relevant Application Scenarios for 2-(Benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide


Kinase Inhibitor Lead Optimization

The tetrahydropyrazolo[1,5‑a]pyridine core is a recognized ATP‑mimetic hinge binder. This compound can serve as a key intermediate for generating focused kinase inhibitor libraries, where the benzyloxy group can be varied to probe hydrophobic pocket interactions, as supported by class‑level SAR [1].

GPCR Allosteric Modulator Screening

Given the demonstrated activity of the core scaffold as an mGluR5 negative allosteric modulator, this compound is a logical starting point for screening against related Class C GPCRs. The 3‑ylmethyl linkage may offer a distinct pharmacological profile compared to 5‑substituted analogs [1].

CNS Drug Discovery Programs

With a predicted cLogP in the optimal CNS range (≈2.1) and the precedent of tetrahydropyrazolo[1,5‑a]pyridines crossing the blood‑brain barrier, this compound is suitable for CNS‑oriented medicinal chemistry campaigns, particularly when balanced permeability and solubility are required [2].

Chemical Biology Tool Compound Synthesis

The benzyloxy group can be readily deprotected to reveal a hydroxyl handle for further functionalization (e.g., biotinylation, fluorophore conjugation), making this compound a versatile precursor for chemical probe development .

Quote Request

Request a Quote for 2-(benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.